molecular formula C10H15N3OS2 B10893751 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-hydroxy-3-methyl-1,3-thiazolidine-2-thione

5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-hydroxy-3-methyl-1,3-thiazolidine-2-thione

Cat. No.: B10893751
M. Wt: 257.4 g/mol
InChI Key: YTGIDEUAIHXPQY-UHFFFAOYSA-N
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Description

5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-hydroxy-3-methyl-1,3-thiazolidine-2-thione is a heterocyclic compound that contains both pyrazole and thiazolidine rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-hydroxy-3-methyl-1,3-thiazolidine-2-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 4-hydroxy-3-methyl-1,3-thiazolidine-2-thione in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-hydroxy-3-methyl-1,3-thiazolidine-2-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-hydroxy-3-methyl-1,3-thiazolidine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-hydroxy-3-methyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of p53-mediated pathways. The compound may also inhibit specific enzymes involved in inflammatory processes, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-phenyl-1H-pyrazol-5-ol
  • 1,3-diphenyl-1H-pyrazol-4-yl
  • 5-methyl-3-phenyl-1H-pyrazol-1-yl

Uniqueness

5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-hydroxy-3-methyl-1,3-thiazolidine-2-thione is unique due to the presence of both pyrazole and thiazolidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications further distinguish it from other similar compounds .

Properties

Molecular Formula

C10H15N3OS2

Molecular Weight

257.4 g/mol

IUPAC Name

5-[(1-ethylpyrazol-4-yl)methyl]-4-hydroxy-3-methyl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C10H15N3OS2/c1-3-13-6-7(5-11-13)4-8-9(14)12(2)10(15)16-8/h5-6,8-9,14H,3-4H2,1-2H3

InChI Key

YTGIDEUAIHXPQY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CC2C(N(C(=S)S2)C)O

Origin of Product

United States

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